3,4,5-Trichlorothiophenol
Description
3,4,5-Trichlorothiophenol is a sulfur-containing aromatic compound with three chlorine substituents at the 3-, 4-, and 5-positions of the thiophenol ring. Thiophenols differ from phenols by replacing the hydroxyl oxygen with a sulfur atom, which significantly alters their chemical behavior, including reduced acidity (weaker S–H bond compared to O–H) and enhanced nucleophilicity.
Properties
Molecular Formula |
C6H3Cl3S |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
3,4,5-trichlorobenzenethiol |
InChI |
InChI=1S/C6H3Cl3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
InChI Key |
VHUYFTLLFNDZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3,4,5-trichlorothiophenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity, making it a candidate for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 5 |
| Staphylococcus aureus | 10 |
Anticancer Potential
The compound has also shown promise in cancer research. Studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the downregulation of anti-apoptotic proteins like survivin and activation of caspases .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 11.8 |
| HCT116 | 6.7 |
Pesticidal Properties
This compound has been investigated for its potential as a pesticide due to its fungicidal properties. It has been effective against various fungal pathogens affecting crops, thus contributing to agricultural productivity .
| Fungal Pathogen | Effectiveness |
|---|---|
| Fusarium spp. | High |
| Botrytis cinerea | Moderate |
Bioremediation
The compound’s reactivity allows it to be utilized in bioremediation efforts to degrade chlorinated organic pollutants in contaminated environments. Research indicates that specific microbial strains can metabolize this compound, thus reducing its toxicity in soil and water systems .
Industrial Use Case
A notable case study involved the use of this compound in an industrial setting where it was applied as a wood preservative. The study monitored the effectiveness of the compound in preventing fungal decay in treated wood samples over a period of five years. Results indicated a significant reduction in fungal growth compared to untreated controls .
Clinical Trials
In clinical research settings, preliminary trials assessing the safety and efficacy of this compound as an adjunct treatment for bacterial infections showed promising results with minimal side effects reported among participants .
Chemical Reactions Analysis
Structural Context and Limitations
-
3,4,5-Trichlorophenol (CAS 609-19-8) is a well-documented compound with applications in herbicide synthesis and as a precursor to dioxins . Its reactions include:
-
3,4,5-Trichlorothiophenol (a thiophenol analog) is not mentioned in the provided sources. Thiophenols generally exhibit distinct reactivity due to the sulfur atom’s nucleophilicity, but no peer-reviewed studies or patents discussing this specific compound were identified.
Potential Reaction Pathways (Hypothetical)
Based on analogous chlorothiophenol chemistry:
Nucleophilic Substitution
-
The thiol (-SH) group could undergo reactions with electrophiles (e.g., alkyl halides):
-
Such reactions are typical for thiophenols but require experimental validation for this compound.
Oxidation Reactions
-
Thiophenols oxidize to disulfides:
-
Further oxidation could yield sulfonic acids, but stability under harsh conditions is uncertain.
Coordination Chemistry
-
The sulfur atom may act as a ligand for transition metals (e.g., Cu, Fe), forming complexes. No examples were found for this compound.
Data Gaps and Recommendations
-
Synthesis Routes : No methods for synthesizing this compound are described in the sources. Chlorothiophenols are typically prepared via reduction of sulfonyl chlorides or direct chlorination of thiophenol, but regioselectivity challenges may arise.
-
Stability Concerns : Chlorinated thiophenols may degrade under UV light or elevated temperatures, potentially releasing HCl or forming sulfides.
-
Toxicity : While chlorophenols are associated with dioxin contamination , the toxicity profile of this compound remains unstudied.
Comparative Analysis of Chlorophenols vs. Chlorothiophenols
Critical Research Needs
-
Synthetic Protocols : Develop regioselective chlorination methods for thiophenol.
-
Thermal Stability Studies : Investigate decomposition pathways under varying conditions.
-
Environmental Impact : Assess persistence and bioaccumulation potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The position and number of chlorine substituents critically influence reactivity and stability. Key comparisons include:
- Electronic Effects: The 3,4,5-trichloro substitution creates a strong electron-withdrawing environment, likely making this compound more acidic than mono- or dichlorinated thiophenols but less acidic than 3,4,5-trichlorophenol due to sulfur’s lower electronegativity .
Research Findings and Gaps
- Toxicity Data: No specific studies on this compound were found, but chlorophenols’ toxicity profiles highlight the need for caution in handling chlorinated aromatics .
Preparation Methods
Reagents and Reaction Mechanism
In the patented process described in US3326981A, 2,4,5-trichlorobenzenesulfonyl chloride undergoes reduction using a zinc-hydrochloric acid system. The reaction proceeds via a two-electron transfer mechanism, where zinc acts as the reducing agent, converting the sulfonyl group (-SO₂Cl) into a thiol (-SH). Concurrently, hydrochloric acid maintains an acidic environment, preventing zinc passivation and promoting hydrogen gas evolution as a byproduct.
Procedural Details and Optimization
A representative procedure involves charging a reaction flask with zinc dust (184 g) and water (144 g), followed by heating to reflux. A solution of 2,4,5-trichlorobenzenesulfonyl chloride (0.5 mol) in toluene is added gradually alongside concentrated hydrochloric acid (640 g, 36–37%) over two hours. The exothermic reaction maintains reflux conditions (90°C) for four additional hours, ensuring complete reduction. Post-reaction cooling to 25°C facilitates zinc removal via filtration, and subsequent toluene extraction isolates the crude thiophenol. Distillation under reduced pressure yields this compound with a reported purity exceeding 99%.
Key Optimization Parameters:
-
Temperature Control: Maintaining reflux (90°C) prevents intermediate precipitation and ensures kinetic favorability.
-
Acid Concentration: Hydrochloric acid at 36–37% concentration balances reactivity and safety, minimizing side reactions.
-
Zinc Particle Size: Finely powdered zinc (200–400 mesh) maximizes surface area, enhancing reduction efficiency.
Alternative Synthetic Pathways and Modifications
While sulfonyl chloride reduction dominates industrial production, alternative methods offer niche advantages for specific applications.
Reductive Dehalogenation of Higher Chlorinated Analogs
Reaction Condition Optimization and Scalability
Industrial-scale synthesis demands reproducibility and cost-effectiveness, driving optimization studies across parameters.
Catalytic Enhancements and Solvent Selection
The absence of catalysts in US3326981A’s method contrasts with EP0243038A1’s use of triphenylphosphine oxide for phenol chlorination. Introducing analogous organophosphorus catalysts during sulfonyl chloride reduction could accelerate kinetics, though no direct evidence exists in the reviewed patents. Solvent choice (toluene vs. ethers) impacts extraction efficiency, with toluene’s non-polarity favoring thiophenol isolation.
Yield and Purity Considerations
US3326981A reports a 94% yield for p-chlorothiophenol under similar conditions, suggesting comparable efficiency for this compound. Post-synthesis treatments, such as sodium dithionite washes (as in EP0243038A1’s trichlorophenol purification), could further enhance purity by removing oxidative byproducts.
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmaceutical-grade standards.
Spectroscopic Validation
remains the gold standard for structural confirmation. The singlet at δ 7.63 ppm corresponds to equivalent aromatic protons in the 3,4,5-trichloro configuration, while the -SH proton resonates at δ 6.15 ppm. Gas chromatography (GC) assays, as employed in EP0243038A1 for trichlorophenol, could quantify residual solvents or chlorinated impurities.
Industrial Applications and Derivative Synthesis
This compound’s utility extends to high-value compounds, notably galectin inhibitors.
Pharmaceutical Intermediates
WO2016120403A1 employs this compound as a precursor to α-D-galactoside derivatives targeting galectin-3, a protein implicated in cancer and fibrosis. The thiol group facilitates Michael additions or nucleophilic substitutions, enabling diverse functionalization.
Agrochemical Synthesis
Though not explicitly cited, chlorinated thiophenols commonly serve as building blocks for fungicides and herbicides. Prochloraz, a broad-spectrum antifungal, derives from sodium trichlorophenolate, suggesting analogous pathways for thiophenol-based agrochemicals.
Table 2: Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.63 | Singlet | Aromatic protons |
| 6.15 | Singlet | Thiol (-SH) proton |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 3,4,5-Trichlorothiophenol in environmental samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for analyzing chlorinated thiophenols. Derivatization using acetic anhydride to form acetylated derivatives improves volatility and detection sensitivity. Stock solutions should be prepared in acetone at ~10 mg/mL and stored at -15°C to prevent degradation. Calibration with deuterated analogs (e.g., 2,4,5-Trichlorothiophenol-d2) enhances quantification accuracy by compensating for matrix effects .
Q. How should this compound be safely handled in laboratory settings?
Follow OSHA HCS guidelines: store in tightly sealed containers at 0–6°C, avoid exposure to heat or open flames (flash point ~12°C in methanol solutions), and use respiratory protection during aerosol-generating procedures. Incompatibilities include strong oxidizers and bases. Decontaminate spills with inert absorbents and dispose of waste via hazardous waste protocols .
Q. What are the primary challenges in synthesizing high-purity this compound?
Key challenges include controlling regioselectivity during chlorination of thiophenol precursors and minimizing byproducts like polychlorinated dibenzothiophenes. Purification via recrystallization or column chromatography is critical, as commercial samples often have ≤90% purity. Isotopically labeled standards (e.g., deuterated derivatives) require careful synthesis to ensure isotopic integrity .
Advanced Research Questions
Q. What mechanistic insights explain the gas-phase formation of polychlorinated thiophenoxyl radicals from this compound?
Computational studies (e.g., density functional theory) reveal that homolytic cleavage of the S–H bond initiates radical formation. Subsequent Cl migration and radical recombination pathways dominate, with activation energies ranging 25–35 kcal/mol. Kinetic modeling shows temperature-dependent branching ratios for dimerization vs. oxidative degradation .
Q. How do discrepancies arise in reported toxicity data for this compound, and how can they be resolved?
Variability stems from differences in purity (e.g., 90% vs. 95%), solvent choice (e.g., acetone vs. methanol), and assay endpoints (acute vs. chronic toxicity). Standardize testing using certified reference materials (e.g., 2,4,5-Trichlorophenol standards) and cross-validate results via orthogonal methods like in silico QSAR models and in vitro cytotoxicity assays .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
Combine quantum mechanical calculations (e.g., Gaussian 09 at the B3LYP/6-311++G(d,p) level) for reaction energetics with kinetic Monte Carlo simulations to model atmospheric oxidation pathways. Validate predictions against experimental degradation rates in smog chamber studies, focusing on OH radical-mediated pathways .
Methodological Resources
- Literature Screening : Use PubMed and TOXCENTER with Boolean queries (e.g., "this compound AND (toxicity OR kinetics)") and apply two-step screening: title/abstract filtering followed by full-text relevance assessment .
- Spectral Libraries : Cross-reference GC-MS data with NIST libraries using m/z clusters for [M-Cl]+ and [M-SH]+ ions to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
